molecular formula C21H22N2O3 B12622819 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester

Cat. No.: B12622819
M. Wt: 350.4 g/mol
InChI Key: DYFPBVRAOXAECX-UHFFFAOYSA-N
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Description

This compound is a spirocyclic diazaspiro derivative featuring a unique bicyclic framework (spiro[3.4]octane) with a diaza (two nitrogen atoms) backbone. Key structural attributes include:

  • Core structure: A 3.4-fused spiro ring system (octane backbone) with nitrogen atoms at positions 2 and 5.
  • Substituents:
    • A phenylmethyl (benzyl) group at position 2.
    • A 1-oxo (keto) group.
    • A phenylmethyl ester moiety at position 5.

Applications inferred from analogous compounds include use as a synthetic intermediate, reference standard, or bioactive precursor in drug discovery .

Properties

IUPAC Name

benzyl 2-benzyl-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-19-21(16-22(19)14-17-8-3-1-4-9-17)12-7-13-23(21)20(25)26-15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFPBVRAOXAECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C2=O)CC3=CC=CC=C3)N(C1)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diacid chloride. The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane or tetrahydrofuran.

    Introduction of the Carboxylic Acid Ester Group: The carboxylic acid ester group can be introduced through esterification reactions. This step involves the reaction of the spirocyclic intermediate with an appropriate alcohol (e.g., benzyl alcohol) in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

    Oxidation and Functional Group Modification: The final step involves the oxidation of the intermediate to introduce the 1-oxo group and further functional group modifications to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Diazaspiro Family

Compound A : 5-Boc-2,5-diazaspiro[3.4]octane (CAS 1086398-04-0)
  • Molecular formula : C₁₁H₂₀N₂O₂
  • Key differences :
    • Substituent at position 5: tert-Butyl ester (Boc group) instead of phenylmethyl ester.
    • Absence of 1-oxo and 2-phenylmethyl groups.
  • Implications :
    • The Boc group serves as a protective moiety for amines, making this compound a precursor in multi-step syntheses.
    • Lower molecular weight (212.29 g/mol vs. 374.41 g/mol for the target compound) reduces steric bulk, enhancing reactivity in coupling reactions .
Compound B : 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxylic acid 2-methylpropyl ester (EP 4374877 A2)
  • Key differences: Larger spiro ring (spiro[3.5]nonane vs. spiro[3.4]octane). Fluorinated and hydroxylated phenyl substituents. Isobutyl ester instead of benzyl ester.
  • Implications: Fluorination increases metabolic stability and bioavailability.

Functional Analogues with Ester Moieties

Compound C : Acetic acid, phenylmethyl ester (CAS 140-11-4)
  • Molecular formula : C₉H₁₀O₂
  • Key differences :
    • Simple benzyl ester lacking the diazaspiro core.
  • Implications: Demonstrates higher volatility (vapor pressure: 13.60 kPa at 407 K) compared to the target compound, which is non-volatile due to its larger size. Used as a flavoring agent or solvent, contrasting with the target’s likely role in medicinal chemistry .
Compound D : 8-O-Acetylshanzhiside Methyl Ester
  • Key differences: Iridoid glycoside backbone with acetyl and methyl esters. No nitrogen atoms in the spiro system.
  • Implications: Methyl esters are more hydrolytically labile than benzyl esters, affecting pharmacokinetics.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Spiro Ring Key Substituents Applications
Target Compound C₂₁H₂₂N₂O₄ 374.41 [3.4] 2-Benzyl, 1-oxo, 5-benzyl ester Drug intermediates, enzyme studies
5-Boc-2,5-diazaspiro[3.4]octane C₁₁H₂₀N₂O₂ 212.29 [3.4] 5-tert-Butyl ester Amine protection, synthesis precursor
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]... C₂₃H₂₇F₂N₂O₆ 489.47 [3.5] Fluorophenyl, isobutyl ester Antibacterial agents
Acetic acid, phenylmethyl ester C₉H₁₀O₂ 150.18 N/A Benzyl ester Solvent, flavoring agent

Research Findings and Implications

  • Synthetic Utility : The target’s benzyl ester may offer improved stability over methyl or tert-butyl esters in acidic conditions, as seen in intermediates like Compound A .
  • Pharmacological Potential: Fluorinated analogues (e.g., Compound B) demonstrate enhanced bioactivity, suggesting that introducing halogens to the target compound could optimize drug-likeness .
  • Ester-Driven Properties: Compared to Compound C, the target’s larger structure and reduced volatility align with its hypothesized role as a non-volatile therapeutic precursor .

Notes on Contradictions and Limitations

  • and highlight tert-butyl esters as common protecting groups, but the target’s benzyl ester diverges, requiring validation of its stability in biological systems.
  • The pharmacological data for Compound D () cannot be directly extrapolated to the target due to structural dissimilarities in the spiro core.

Biological Activity

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising effects in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N2O5C_{20}H_{28}N_{2}O_{5}, with a molecular weight of approximately 376.4g/mol376.4\,g/mol . Its spirocyclic framework incorporates two nitrogen atoms, contributing to its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC20H28N2O5C_{20}H_{28}N_{2}O_{5}
Molecular Weight376.4g/mol376.4\,g/mol
CAS Number1272758-05-0
IUPAC Name2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester

Biological Activity

Research indicates that 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester exhibits significant biological activities:

Antimicrobial Activity

Studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. The mechanism of action could involve interference with cellular processes or direct inhibition of microbial enzymes .

Anticancer Activity

The compound has shown promise in anticancer research. Its structure allows it to interact with specific molecular targets within cancer cells, potentially leading to apoptosis or inhibition of tumor growth. Preliminary studies have indicated activity against several cancer cell lines .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with specific enzymes critical for microbial survival or cancer cell proliferation.
  • Cellular Pathway Modulation : Alteration of signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Evaluation : A study assessed the efficacy of the compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at certain concentrations.
  • Anticancer Screening : In vitro tests on human tumor cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

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